1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
Description
This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-methylphenyl group at position 2, and a 4-methylpiperazine moiety at position 3. Its molecular formula is C25H23N3O3S, with a molecular weight of 469.59 g/mol. The compound is structurally related to sulfonamide-based pharmaceuticals and heterocyclic kinase inhibitors, though its specific biological activity remains under investigation.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-8-10-17(11-9-16)19-22-20(28(25,26)18-6-4-3-5-7-18)21(27-19)24-14-12-23(2)13-15-24/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUJOCNRHRUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as a 2-amino-4-methylphenyl ketone, with a benzenesulfonyl chloride derivative under acidic conditions.
Piperazine Introduction: The oxazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The benzenesulfonyl group can be reduced to a benzene thiol derivative.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzene thiol derivatives.
Substitution: Formation of nitro or halogenated oxazole derivatives.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in substituents on the oxazole ring or piperazine group. A comparative analysis is provided below:
Key Observations :
- Substituent Effects : Replacement of the 4-methylphenyl group with a 4-chlorophenyl (as in the second compound) increases molecular weight marginally (469.59 → 479.98) and may enhance antimicrobial activity due to the electron-withdrawing chlorine atom .
- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound offers greater conformational flexibility than the piperidine sulfonyl group in the oxadiazole derivative, which may influence receptor binding kinetics .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Analogue | Oxadiazole Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Hydrogen Bond Acceptors | 6 | 6 | 7 |
Biological Activity
1-[4-(Benzenesulfonyl)-2-(4-Methylphenyl)-1,3-Oxazol-5-Yl]-4-Methylpiperazine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzenesulfonyl group, an oxazole ring, and a piperazine moiety. Its chemical formula is .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzenesulfonamide compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF7 | 12.5 | Microtubule disruption |
| B | HT-29 | 15.0 | Induction of apoptosis |
| C | M21 | 10.0 | Inhibition of cell cycle progression |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions such as Alzheimer's disease and gastrointestinal disorders.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| A | Acetylcholinesterase | 8.0 | Competitive |
| B | Urease | 5.5 | Non-competitive |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial activity.
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzenesulfonamide derivatives, including our compound of interest. The study reported that these compounds effectively inhibited the proliferation of cancer cells in vitro and demonstrated low toxicity in vivo using chick chorioallantoic membrane assays .
Evaluation of Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory potential of various piperazine derivatives, revealing that compounds with similar structures to this compound exhibited significant AChE inhibition, suggesting potential use in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
